molecular formula C25H22FN3O2S B2891625 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 887224-83-1

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline

Cat. No.: B2891625
CAS No.: 887224-83-1
M. Wt: 447.53
InChI Key: QYURQTUVPSCBCN-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a quinoline derivative featuring a benzenesulfonyl group at the 3-position and a 4-(2-fluorophenyl)piperazinyl moiety at the 4-position. The benzenesulfonyl group enhances solubility and metabolic stability, while the fluorophenyl-piperazine moiety may influence receptor binding affinity, particularly in neurological or antimicrobial targets .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2S/c26-21-11-5-7-13-23(21)28-14-16-29(17-15-28)25-20-10-4-6-12-22(20)27-18-24(25)32(30,31)19-8-2-1-3-9-19/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYURQTUVPSCBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution, where the quinoline derivative is reacted with 1-(2-fluorophenyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated piperazine derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituent on Quinoline Piperazine Substituent Linker Group Molecular Weight Notable Properties
Target Compound None 2-fluorophenyl Benzenesulfonyl 447.53 Base structure; balanced solubility and receptor affinity
3-[(4-Chlorophenyl)sulfonyl]-4-[4-(2-fluorophenyl)piperazinyl]quinoline () None 2-fluorophenyl 4-Chlorobenzenesulfonyl ~482.0 Chlorine substitution may enhance binding to hydrophobic pockets
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazinyl]quinoline (C769-1138, ) 6-fluoro 4-fluorophenyl Benzenesulfonyl 465.52 Increased halogenation improves metabolic stability
2-(4-Methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline () 4-methylphenyl Phenyl Carbonyl 407.51 Carbonyl linker reduces electron-withdrawing effects vs. sulfonyl
7-Chloro-4-[4-(phenylsulfonyl)piperazinyl]quinoline () 7-chloro Phenyl Benzenesulfonyl ~447.0 Chlorine at 7-position may enhance antimicrobial activity

Functional Group Impact on Bioactivity

  • Sulfonyl vs. In contrast, carbonyl-linked analogues (e.g., ) exhibit reduced polarity, which may favor blood-brain barrier penetration but reduce solubility .
  • Halogenation Effects: Fluorine: The 2-fluorophenyl group on the target's piperazine ring optimizes steric and electronic interactions with receptors. In C769-1138 (), the 6-fluoro substitution on the quinoline ring may reduce oxidative metabolism, extending half-life . Chlorine: The 4-chlorobenzenesulfonyl group in and the 7-chloro substitution in likely enhance binding to hydrophobic enzyme pockets, as seen in antimalarial (e.g., chloroquine) and antimicrobial agents .

Piperazine Substituent Positioning

  • 2-Fluorophenyl vs. 4-Fluorophenyl : The target compound’s 2-fluorophenyl group on the piperazine may induce conformational rigidity, favoring selective receptor binding. In contrast, the 4-fluorophenyl substituent in C769-1138 () could alter π-π stacking interactions with aromatic residues in targets .

Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound (MW 447.53) falls within the optimal range for oral bioavailability. Higher molecular weight analogues (e.g., at ~482.0) may face challenges in passive diffusion but could exhibit prolonged plasma retention .
  • Metabolic Stability: Fluorine substitutions () and sulfonyl linkers generally resist cytochrome P450-mediated degradation, suggesting improved metabolic profiles compared to non-halogenated or carbonyl-linked derivatives .

Biological Activity

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline (CAS Number: 895642-48-5) is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C27H26FN3O4SC_{27}H_{26}FN_{3}O_{4}S with a molecular weight of 507.6 g/mol. The presence of the benzenesulfonyl group and the piperazine moiety contributes to its biological activity, particularly in targeting specific receptors and enzymes.

PropertyValue
Molecular FormulaC27H26FN3O4SC_{27}H_{26}FN_{3}O_{4}S
Molecular Weight507.6 g/mol
CAS Number895642-48-5

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : This compound may inhibit tumor cell growth through various pathways, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives with similar structures can enhance cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial effects against various pathogens. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
  • Antifungal Activity : Some studies suggest that quinoline derivatives can exhibit antifungal properties, potentially by inhibiting fungal growth or biofilm formation .

Case Studies

  • Antitumor Efficacy : In a study involving various synthesized quinoline derivatives, it was found that compounds with similar structural features to this compound demonstrated significant antitumor activity against FaDu hypopharyngeal carcinoma cells, outperforming standard chemotherapy agents .
  • Antibacterial Activity : A screening of several compounds revealed that those containing the benzenesulfonyl group showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effective bactericidal activity .
  • Antifungal Potential : Another study highlighted the effectiveness of quinoline derivatives in inhibiting the growth of Candida species, demonstrating a reduction in biofilm formation by up to 90%, which is critical in treating persistent fungal infections .

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